molecular formula C10H14OS B146856 1-[2-(Methylsulfanylmethyl)phenyl]ethanol CAS No. 132310-54-4

1-[2-(Methylsulfanylmethyl)phenyl]ethanol

Cat. No. B146856
M. Wt: 182.28 g/mol
InChI Key: SFVFMQZYONQOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Methylsulfanylmethyl)phenyl]ethanol, also known as MSH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSH is a member of the family of phenylalkanols and is derived from thioanisole.

Mechanism Of Action

The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood. However, studies have suggested that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol may act through multiple pathways, including the inhibition of NF-κB signaling, modulation of the MAPK pathway, and activation of the Nrf2 pathway. These pathways are involved in the regulation of inflammation, oxidative stress, and cell survival.

Biochemical And Physiological Effects

1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in lab experiments is its high purity and stability. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been reported to have good solubility in water and other solvents, which makes it easy to use in various assays. However, one of the limitations of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. One of the areas of interest is the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the potential of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in the prevention and treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol and its potential side effects.
Conclusion:
In conclusion, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide, followed by a catalytic hydrogenation process. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood, but it is believed to act through multiple pathways. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol, including the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases and cancer, and further investigation of its mechanism of action.

Synthesis Methods

The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide. The reaction mixture is then subjected to a catalytic hydrogenation process to yield 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. This method has been reported to have a high yield of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol with good purity.

Scientific Research Applications

1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to have potent antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

properties

CAS RN

132310-54-4

Product Name

1-[2-(Methylsulfanylmethyl)phenyl]ethanol

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-[2-(methylsulfanylmethyl)phenyl]ethanol

InChI

InChI=1S/C10H14OS/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3

InChI Key

SFVFMQZYONQOEV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1CSC)O

Canonical SMILES

CC(C1=CC=CC=C1CSC)O

synonyms

Benzenemethanol, -alpha--methyl-2-[(methylthio)methyl]- (9CI)

Origin of Product

United States

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